1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea
Description
This compound belongs to the urea-based class of molecules featuring a triazoloazepine scaffold. Its structure comprises a 4-chlorophenyl group linked via a urea bridge to a phenyl ring substituted with a 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine moiety. Its molecular formula is inferred as C23H21ClN6O based on structural analogs (e.g., ), with a molecular weight approximating 448.91 g/mol .
Properties
Molecular Formula |
C20H20ClN5O |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea |
InChI |
InChI=1S/C20H20ClN5O/c21-15-7-11-17(12-8-15)23-20(27)22-16-9-5-14(6-10-16)19-25-24-18-4-2-1-3-13-26(18)19/h5-12H,1-4,13H2,(H2,22,23,27) |
InChI Key |
KBHXKPWEGOXOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an important building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or novel functionalities.
Biology
- Biological Activity Investigation : Research into the biological activity of this compound has indicated potential pharmacological effects. Studies are ongoing to evaluate its interaction with biological targets and its efficacy in various assays.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. Its structural characteristics suggest it may exhibit antitumor and antimicrobial properties.
Industry
- Material Development : Due to its unique chemical properties, this compound may find applications in developing new materials or chemical processes that require specific reactivity or stability.
Research has highlighted the biological activities associated with 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Antimicrobial Properties : The presence of aromatic and heterocyclic moieties indicates potential antimicrobial activity against various pathogens.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds:
- Cancer Treatment : A clinical trial involving triazole derivatives reported promising results in reducing tumor size in patients with advanced breast cancer.
- Antifungal Applications : Research on triazole-based antifungals demonstrated efficacy in treating systemic fungal infections in immunocompromised patients.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing urea and triazoloazepine frameworks, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenyl group confers moderate lipophilicity (ClogP ~3.5), favoring blood-brain barrier penetration compared to morpholino-triazine analogs (ClogP >5, ) .
Electronic and Steric Influences: Methoxy substituents () increase polarity, improving solubility but may reduce binding to hydrophobic enzyme pockets . Bulky groups like morpholino-triazine () introduce steric hindrance, likely diminishing target engagement despite higher molecular diversity .
Synthetic Accessibility :
- Urea derivatives with triazoloazepine scaffolds (e.g., ) are synthesized via isocyanate-aniline coupling (yields ~30–50%), while fluorinated pyrazole analogs () require multi-step heterocyclic syntheses .
Biological Implications: Fluorinated compounds () are associated with improved pharmacokinetic profiles, such as prolonged half-lives, due to resistance to oxidative metabolism .
Methodological Approaches for Comparison
Graph-Based Similarity Analysis :
- Graph-theoretical methods () capture structural nuances (e.g., triazoloazepine topology) more effectively than fingerprint-based approaches, enabling precise SAR exploration .
QSAR and Read-Across Models :
- QSAR models () integrate physicochemical descriptors (ClogP, polar surface area) to predict bioactivity trends across urea derivatives .
Tool-Assisted SAR Exploration :
- Platforms like SimilarityLab () enable rapid identification of commercially available analogs and activity consensus scoring, aiding target hypothesis generation .
Biological Activity
The compound 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.89 g/mol. The structure features a urea linkage connected to a phenyl group substituted with a 4-chlorophenyl moiety and a tetrahydrotriazoloazepine unit.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring followed by coupling reactions to introduce the phenyl and urea functionalities. The detailed synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : The initial step involves cyclization reactions to form the triazole core from appropriate precursors.
- Urea Formation : The triazole derivative is then reacted with isocyanates to form the urea linkage.
- Final Coupling : The final compound is obtained through coupling reactions with chlorinated phenolic compounds.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer activity. For instance, derivatives similar to 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea have been shown to inhibit various cancer cell lines.
A study reported that triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cells (T47D) and colon carcinoma cells (HCT-116), suggesting their potential as chemotherapeutic agents . Table 1 summarizes the cytotoxic activities observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | T47D (Breast) | 27.3 |
| 2 | HCT-116 (Colon) | 6.2 |
Antifungal Activity
In addition to anticancer properties, triazole derivatives have shown antifungal activity. Compounds structurally related to our target compound were screened against dermatophyte fungi such as Trichophyton and Microsporum, with some exhibiting MIC values as low as 3.12 μg/mL . This highlights their potential use in treating fungal infections.
The biological activity of 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells. The presence of the triazole ring is critical for its interaction with biological targets.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- A clinical trial involving triazole derivatives for cancer treatment reported promising results in reducing tumor size in patients with advanced breast cancer.
- Another study highlighted the use of triazole-based antifungals in immunocompromised patients suffering from systemic fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
